

# Izumerogant (IMU-935) chemical structure and properties

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## An In-depth Technical Guide to Izumerogant (IMU-935)

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Izumerogant** (IMU-935) is a potent, orally available small molecule that has been investigated as a selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORyt).[1] [2][3] RORyt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are crucial mediators of inflammation in various autoimmune diseases.[3][4] By inhibiting RORyt, **Izumerogant** effectively suppresses the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IFN-y. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **Izumerogant**.

#### **Chemical Structure and Properties**

**Izumerogant** is chemically known as 4-(4-(3-(2-chloro-6-fluorophenyl)-4-(pyrimidin-2-yl)isoxazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylbutan-2-ol. Its development was pursued by Immunic, Inc. for the potential treatment of autoimmune diseases such as psoriasis. However, the development for psoriasis and castration-resistant prostate cancer was deprioritized.



Table 1: Physicochemical Properties of Izumerogant (IMU-935)

Property	Value	Reference
IUPAC Name	4-(4-(3-(2-chloro-6-fluorophenyl)-4-(pyrimidin-2-yl)isoxazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylbutan-2-ol	
Molecular Formula	C22H18CIF4N5O2	-
Molecular Weight	495.86 g/mol	-
CAS Number	2299252-72-3	-

## Pharmacological Properties and Mechanism of Action

**Izumerogant** is a potent inverse agonist of RORyt with an IC50 of approximately 20-24 nM in reporter assays. It has also been identified as a dual inhibitor of RORy and dihydroorotate dehydrogenase (DHODH), with IC50 values of 10 nM and 98 nM, respectively. This dual activity contributes to its immunomodulatory effects. The primary mechanism of action involves the inhibition of RORyt, which leads to a significant reduction in the secretion of proinflammatory cytokines from stimulated human lymphocytes, with IC50 values in the low nanomolar range for IL-17A, IL-17F, and IFN-y.

Table 2: In Vitro Activity of Izumerogant (IMU-935)



Target/Assay	IC50 Value	Reference
RORyt (reporter assay)	~20 nM	
RORyt	24 nM	-
RORy	10 nM	-
DHODH	98 nM	-
IL-17A, IL-17F, IFN-γ secretion (human lymphocytes)	3-5 nM	_
Th17 differentiation (murine cells)	135 nM	<del>-</del>

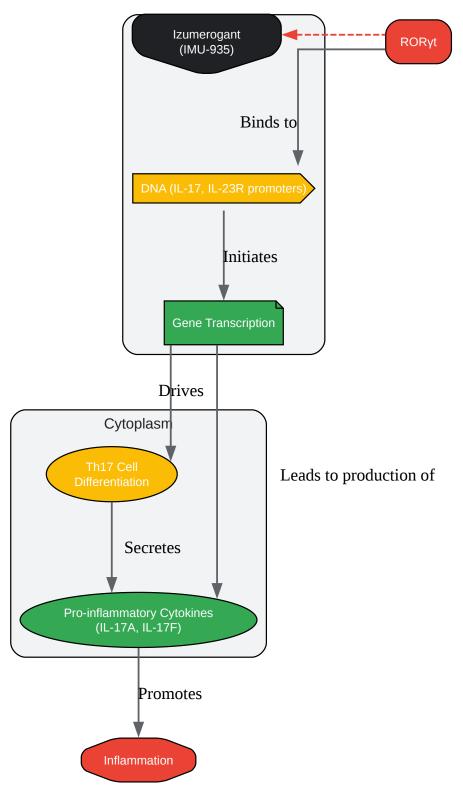
Preclinical studies have demonstrated that **Izumerogant** potently inhibits Th1 and Th17 responses. Importantly, it does not appear to affect thymocyte maturation, a safety concern with some other RORyt inhibitors.

#### **Signaling Pathway**

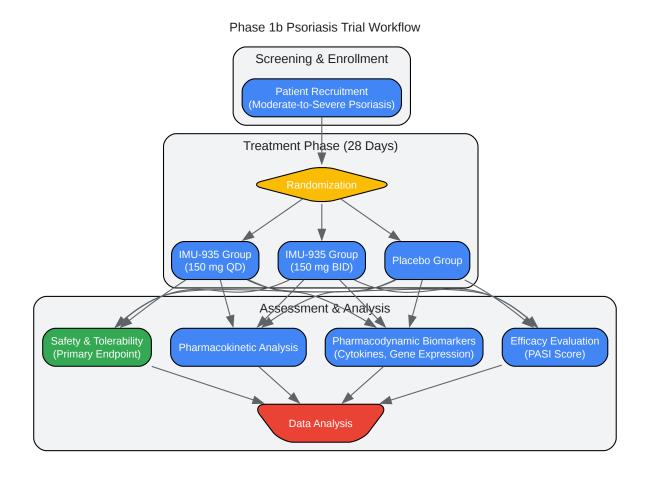
**Izumerogant**'s primary therapeutic potential lies in its ability to modulate the Th17 signaling pathway. By acting as an inverse agonist of RORyt, it prevents the transcription of genes responsible for Th17 cell differentiation and the subsequent production of inflammatory cytokines.











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